5-Methylhexyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylhexyl dihydrogen phosphate is an organophosphate compound that features a phosphate group bonded to a 5-methylhexyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylhexyl dihydrogen phosphate typically involves the reaction of 5-methylhexanol with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
5-Methylhexanol+Phosphoric Acid→5-Methylhexyl Dihydrogen Phosphate+Water
The reaction is typically conducted at a temperature range of 50-70°C, with continuous stirring to ensure proper mixing of the reactants. The reaction mixture is then cooled, and the product is isolated through filtration and purification techniques such as recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The reactants are fed into the reactor at controlled rates, and the reaction is carried out under optimized conditions to maximize the production of the desired compound. The product is then separated and purified using industrial-scale techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Methylhexyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and other oxidation products.
Reduction: Reduction reactions can convert the phosphate group to phosphite or other reduced forms.
Substitution: The phosphate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under elevated temperatures.
Major Products Formed
Oxidation: Phosphoric acid derivatives and other oxidized products.
Reduction: Phosphite compounds and other reduced forms.
Substitution: Various substituted phosphates depending on the nucleophile used.
Scientific Research Applications
5-Methylhexyl dihydrogen phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphate compounds.
Biology: Studied for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent or in drug delivery systems.
Industry: Utilized in the production of specialty chemicals, surfactants, and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Methylhexyl dihydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound can interact with cellular membranes and proteins, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Ammonium dihydrogen phosphate: Commonly used in fertilizers and fire extinguishers.
Potassium dihydrogen phosphate: Used in optical applications and as a buffering agent.
Diammonium hydrogen phosphate: Widely used in agriculture and as a flame retardant.
Uniqueness
5-Methylhexyl dihydrogen phosphate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its 5-methylhexyl chain provides hydrophobic characteristics, while the phosphate group offers reactivity and interaction potential with various biological and chemical systems. This combination of properties makes it a versatile compound with diverse applications.
Properties
Molecular Formula |
C7H17O4P |
---|---|
Molecular Weight |
196.18 g/mol |
IUPAC Name |
5-methylhexyl dihydrogen phosphate |
InChI |
InChI=1S/C7H17O4P/c1-7(2)5-3-4-6-11-12(8,9)10/h7H,3-6H2,1-2H3,(H2,8,9,10) |
InChI Key |
ZTDDPRXWIFYYCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCOP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.